2,3,5-Tri(propan-2-yl)aniline--hydrogen chloride (1/1)
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Overview
Description
2,3,5-Tri(propan-2-yl)aniline–hydrogen chloride (1/1) is a chemical compound that belongs to the class of substituted anilines This compound is characterized by the presence of three isopropyl groups attached to the aniline ring at the 2, 3, and 5 positions, and it forms a salt with hydrogen chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tri(propan-2-yl)aniline–hydrogen chloride (1/1) typically involves the alkylation of aniline with isopropyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of isopropyl halides to introduce the isopropyl groups at the desired positions on the aniline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The resulting 2,3,5-Tri(propan-2-yl)aniline is then treated with hydrogen chloride gas to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tri(propan-2-yl)aniline–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,3,5-Tri(propan-2-yl)aniline–hydrogen chloride (1/1) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5-Tri(propan-2-yl)aniline–hydrogen chloride (1/1) involves its interaction with specific molecular targets. The isopropyl groups and the aniline moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri(propan-2-yl)aniline: Similar structure but different substitution pattern.
2,3,5-Tri(methyl)aniline: Similar substitution pattern but with methyl groups instead of isopropyl groups.
Uniqueness
2,3,5-Tri(propan-2-yl)aniline–hydrogen chloride (1/1) is unique due to the specific arrangement of isopropyl groups on the aniline ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to other similar compounds.
Properties
CAS No. |
478001-45-5 |
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Molecular Formula |
C15H26ClN |
Molecular Weight |
255.82 g/mol |
IUPAC Name |
2,3,5-tri(propan-2-yl)aniline;hydrochloride |
InChI |
InChI=1S/C15H25N.ClH/c1-9(2)12-7-13(10(3)4)15(11(5)6)14(16)8-12;/h7-11H,16H2,1-6H3;1H |
InChI Key |
MVRUHMQYDMGTNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)N)C(C)C)C(C)C.Cl |
Origin of Product |
United States |
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